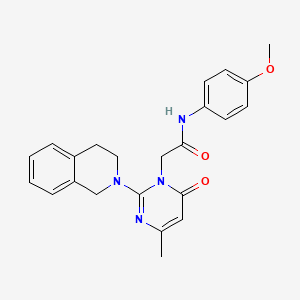

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-16-13-22(29)27(15-21(28)25-19-7-9-20(30-2)10-8-19)23(24-16)26-12-11-17-5-3-4-6-18(17)14-26/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJITHWPGRKKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide can be approached through a multi-step process:

Formation of Isoquinoline Moiety: : Begin by synthesizing the 3,4-dihydroisoquinolin-2(1H)-yl derivative through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.

Construction of Pyrimidinone Ring: : The 4-methyl-6-oxopyrimidin-1(6H)-yl fragment can be constructed via the Biginelli reaction, involving a β-keto ester, urea, and an aldehyde under acidic conditions.

Coupling the Two Fragments: : Utilize a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the isoquinoline moiety to the pyrimidinone ring through a nucleophilic substitution reaction.

Introduction of Acetamide Group: : Finally, introduce the N-(4-methoxyphenyl)acetamide group using an amide coupling reaction, employing a suitable protecting group strategy to ensure selectivity.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions, selecting cost-effective reagents, and ensuring high yield and purity are crucial. This often involves continuous flow chemistry, scalable reaction setups, and robust purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The isoquinoline moiety can undergo oxidation with reagents like potassium permanganate or chromic acid to form quinoline derivatives.

Reduction: : The pyrimidinone ring can be reduced to dihydropyrimidine derivatives using hydrogenation or other reducing agents like sodium borohydride.

Substitution: : The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromic acid, or hydrogen peroxide in acidic or neutral conditions.

Reduction: : Sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: : Bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidized quinoline derivatives

Reduced dihydropyrimidine compounds

Substituted acetamide derivatives

Scientific Research Applications

The compound has diverse applications across various fields:

Chemistry: : Used as an intermediate in synthesizing more complex molecules, particularly those with potential biological activity.

Biology: : Employed in studying enzyme inhibition and receptor binding due to its structural similarity to naturally occurring substrates.

Medicine: : Investigated for its potential therapeutic effects, especially as a candidate for developing anti-cancer, anti-viral, or anti-inflammatory drugs.

Industry: : Utilized in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide exerts its effects largely depends on its interactions with specific molecular targets:

Molecular Targets: : Enzymes, receptors, or nucleic acids.

Pathways Involved: : Could inhibit enzymatic activity by binding to the active site, interfere with receptor-ligand interactions, or modulate signaling pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and analogues identified in the evidence:

Key Findings from Comparative Analysis

Substituent Effects on Solubility The target compound’s 4-methoxyphenyl group enhances aqueous solubility compared to dimethylphenyl analogues (e.g., 9b, 9c), where lipophilic substituents reduce polarity .

Binding Interactions The dihydroisoquinoline moiety in the target compound may promote aromatic stacking with protein targets, similar to quinolinone-based compounds (9b, 9c) . Chloro (9c) and methoxy (9b) substituents on quinolinone cores demonstrate how electron-withdrawing/donating groups modulate binding affinity—a principle applicable to optimizing the target compound’s pyrimidinone core .

Stereochemical Considerations

- Compounds with defined stereochemistry (e.g., Pharmacopeial Forum compounds) show that chiral centers critically influence metabolic stability and target engagement. The target compound’s lack of described stereochemistry suggests further optimization may be needed .

Computational Predictions Docking methods like Glide () could model the target compound’s binding mode relative to analogues. For example, the 6-oxo group may form critical hydrogen bonds with kinase ATP pockets, similar to quinolinone derivatives .

Biological Activity

The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is notable for its diverse biological activities, particularly in medicinal chemistry. This article synthesizes current research findings, case studies, and structural-activity relationship (SAR) data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Dihydroisoquinoline moiety : This part of the molecule is known for various biological activities, including antifungal and anticancer properties.

- Pyrimidine ring : This component often contributes to the modulation of enzyme activity, particularly kinases.

- Methoxyphenyl group : This substitution can enhance lipophilicity and bioavailability.

The molecular formula is , with a molecular weight of 350.42 g/mol.

Antifungal Activity

A study evaluated various 3,4-dihydroisoquinolin-2(1H)-yl compounds for their antifungal properties against seven phytopathogenic fungi. The results indicated that compounds similar to the one exhibited significant antifungal activity, with effective concentrations (EC₅₀) ranging from 8.88 to 19.88 µg/mL . This suggests that the compound may also possess potential as an antifungal agent.

Anticancer Properties

Research has shown that derivatives of 3,4-dihydroisoquinoline can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has not been extensively studied in this regard; however, its structural components suggest potential anticancer activity based on SAR studies .

Study 1: Antifungal Efficacy

In a comparative study on antifungal agents, the compound's analogs were tested against common fungal pathogens. Results indicated that modifications on the N-phenyl ring significantly influenced activity, highlighting the importance of structural optimization in developing effective antifungal therapies .

Study 2: Cytotoxicity Assessment

A recent pharmacological characterization assessed the cytotoxic effects of structurally related compounds on cancer cell lines. It was found that certain substitutions on the isoquinoline core enhanced cytotoxicity, suggesting that similar modifications could be explored for the compound .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the pyrimidinone core via condensation reactions using reagents like acetyl chloride or acetic anhydride under acidic conditions (e.g., HCl catalysis) .

- Step 2: Introduction of the dihydroisoquinoline moiety via nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., N₂) and polar aprotic solvents (e.g., DMF) .

- Step 3: Final acetamide linkage using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane or THF .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

- Purify intermediates using column chromatography with gradients of methanol in CH₂Cl₂ to reduce byproducts .

Basic: How should researchers characterize this compound’s structural integrity and purity?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Assign peaks for the dihydroisoquinoline protons (δ 7.1–7.4 ppm), pyrimidinone carbonyl (δ 165–170 ppm), and acetamide NH (δ 8.0–8.5 ppm). Compare with computed spectra for validation .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

- Assay Conditions: Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation time .

- Compound Solubility: Use DMSO stocks ≤0.1% to avoid solvent interference .

- Target Selectivity: Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .

Validation: Cross-reference data with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: How can computational modeling guide SAR studies for optimizing this compound’s neuropharmacological activity?

Methodological Answer:

- Docking Studies: Use Schrödinger or AutoDock Vina to predict binding poses at targets like monoamine oxidases or σ receptors. Focus on interactions between the dihydroisoquinoline moiety and hydrophobic pockets .

- QSAR Models: Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors to prioritize analogs with improved blood-brain barrier permeability .

- MD Simulations: Simulate ligand-receptor stability over 100 ns to assess conformational flexibility of the acetamide group .

Basic: What are the key stability challenges for this compound under experimental storage conditions?

Methodological Answer:

- Hydrolysis Risk: The pyrimidinone ring is prone to degradation in aqueous buffers. Store lyophilized at -20°C and reconstitute fresh in anhydrous DMSO .

- Light Sensitivity: Protect from UV exposure by using amber vials, especially for solutions .

- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can researchers address discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?

Methodological Answer:

- Artifact Identification: Check for residual solvents (e.g., CH₂Cl₂ at δ 5.3 ppm) or rotamers due to restricted rotation in the acetamide group .

- Dynamic Effects: Variable-temperature NMR can resolve splitting caused by slow conformational exchange .

- Cross-Validation: Compare experimental IR carbonyl stretches (e.g., 1680 cm⁻¹ for pyrimidinone) with DFT-computed spectra .

Basic: What in vitro assays are recommended for initial screening of this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition: Use fluorogenic substrates for targets like acetylcholinesterase (AChE) or cyclooxygenase (COX-2) .

- Cytotoxicity: Screen against HEK-293 or HepG2 cells via MTT assay (48h exposure, IC₅₀ calculation) .

- Membrane Permeability: Perform Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway elucidation for this compound?

Methodological Answer:

- Synthesis of Labeled Analogs: Introduce ¹³C at the acetamide carbonyl via labeled acetic anhydride .

- Mass Spectrometry Tracking: Use LC-MS/MS to detect labeled metabolites (e.g., hydroxylated dihydroisoquinoline) in hepatocyte incubations .

- Kinetic Isotope Effects (KIE): Compare ¹²C/¹³C metabolism rates to identify rate-limiting enzymatic steps .

Table: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| LogP | 2.8 (Predicted via SwissADME) | |

| Solubility (PBS, pH 7.4) | 12 µM (HPLC-UV quantification) | |

| Melting Point | 218–220°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.